
ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate is a fascinating compound with a unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. The key steps often include cyclization, esterification, and thiophene functionalization. Reaction conditions generally involve catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production may be optimized through continuous flow processes, automated systems, and scalable reaction setups. Factors like cost-efficiency, safety, and environmental impact are considered to produce the compound on a large scale.
化学反应分析
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Alters the dioxoisoindoline core, potentially forming quinones.
Reduction: Targets carbonyl groups, leading to corresponding alcohols or amines.
Substitution: Involves the thiophene ring, where functional groups can be introduced via halogenation or metal-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for halogenation might include N-bromosuccinimide (NBS) or iodine, while coupling reactions can use palladium catalysts.
Major Products: The reactions produce a range of derivatives, from quinones to various substituted thiophenes and reduced dioxoisoindoline structures.
科学研究应用
This compound has multiple applications across different scientific fields:
Chemistry: Used as a building block for complex molecule synthesis due to its reactive functional groups.
Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug development and as a scaffold for new therapeutic agents.
Industry: Applied in materials science for developing advanced polymers and electronic materials.
作用机制
The compound’s effects stem from its ability to interact with various molecular targets:
Molecular Targets: Includes enzymes, receptors, and nucleic acids, depending on the specific biological context.
Pathways Involved: Could involve inhibition of key metabolic enzymes, disruption of cell signaling pathways, or induction of oxidative stress.
相似化合物的比较
Compared to other dioxoisoindoline or thiophene-containing compounds, this one stands out due to its unique combination of functional groups. Similar compounds might include:
Dioxoisoindoline Derivatives: Like phthalimides, known for their pharmaceutical applications.
Thiophene Carboxylates: Often explored for their electronic properties in organic semiconductors.
This should give you a comprehensive overview of ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate and its significance in various fields. Anything else you’d like to delve into?
属性
IUPAC Name |
ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-17(21)11-6-8(2)23-16(11)18-14(19)12-9-4-5-10(7-9)13(12)15(18)20/h4-6,9-10,12-13H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZKIGZTJETQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
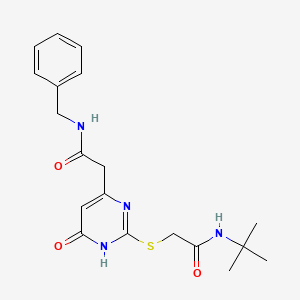
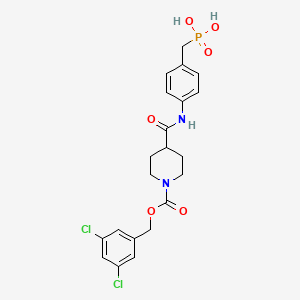
![N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2931932.png)
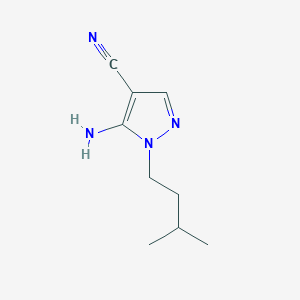
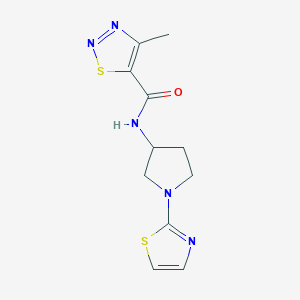
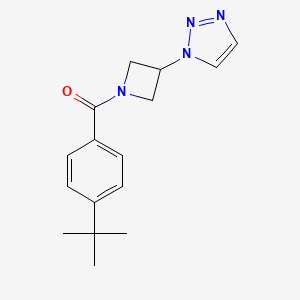
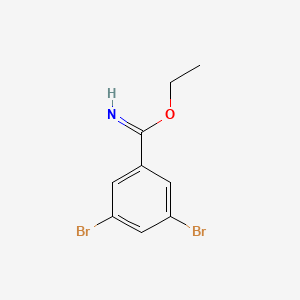
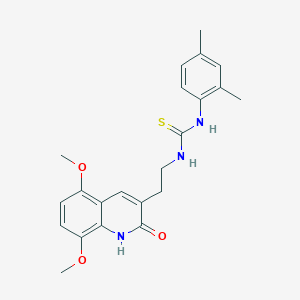
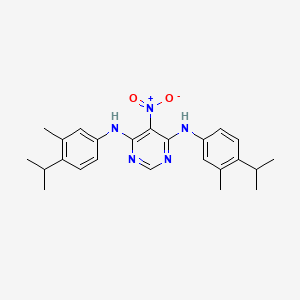
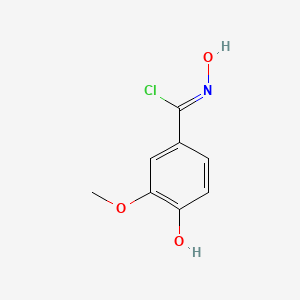
![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2931945.png)
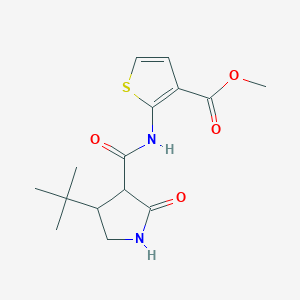
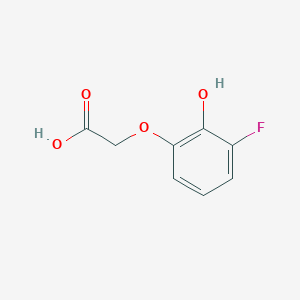
![3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2931950.png)
